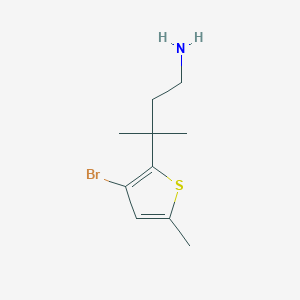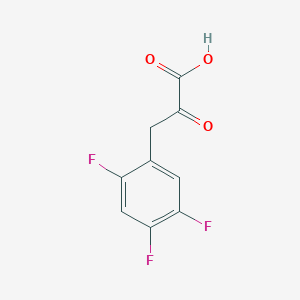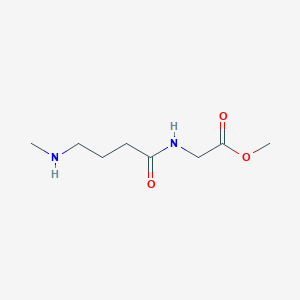
Methyl (4-(methylamino)butanoyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-(methylamino)butanoyl)glycinate is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.22 g/mol . It is a derivative of glycine, an amino acid, and is characterized by the presence of a methylamino group attached to a butanoyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(methylamino)butanoyl)glycinate typically involves the reaction of glycine derivatives with methylamine and butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques such as crystallization, filtration, and distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (4-(methylamino)butanoyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Methyl (4-(methylamino)butanoyl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a building block for peptides.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mécanisme D'action
The mechanism of action of Methyl (4-(methylamino)butanoyl)glycinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. It may also participate in metabolic pathways, influencing cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl glycinate: A simpler derivative of glycine with similar chemical properties.
Methyl N-(4-aminobutanoyl)glycinate: A related compound with an amino group instead of a methylamino group.
Methyl N-(4-(dimethylamino)butanoyl)glycinate: A compound with a dimethylamino group, offering different reactivity and applications
Uniqueness
Methyl (4-(methylamino)butanoyl)glycinate is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its methylamino group allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H16N2O3 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
methyl 2-[4-(methylamino)butanoylamino]acetate |
InChI |
InChI=1S/C8H16N2O3/c1-9-5-3-4-7(11)10-6-8(12)13-2/h9H,3-6H2,1-2H3,(H,10,11) |
Clé InChI |
BLFNITPUHNNCQJ-UHFFFAOYSA-N |
SMILES canonique |
CNCCCC(=O)NCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Prop-2-yn-1-yl)benzo[d]thiazole](/img/structure/B13597951.png)
![tert-butylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate](/img/structure/B13597955.png)
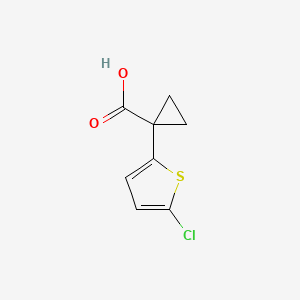
![3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13597970.png)
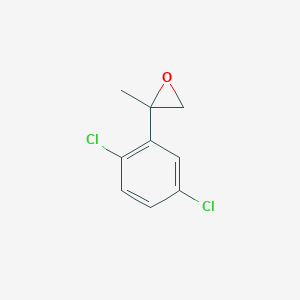
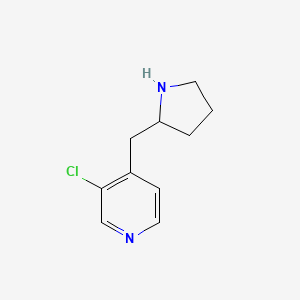
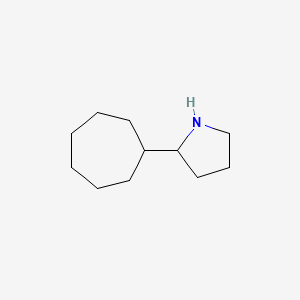

![1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13597992.png)
